2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid
Description
2-(2,3-Dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted at position 3 with a carboxylic acid group and at position 2 with an amide-linked 2,3-dihydroindene moiety.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonylamino)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(16-14-12(15(18)19)6-7-20-14)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZMVOKNJNGOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of Indene Derivatives: Synthesis begins with the cyclization of appropriate aromatic precursors, such as substituted indanones or indene-1,3-diones, via Friedel-Crafts or Perkin reactions.
- Amidation: The amino group is introduced through amidation reactions using coupling agents like carbodiimides (e.g., EDC, DCC) or via direct acylation with acid chlorides or anhydrides.
- Thionation and Cyclization: Incorporation of the thiophene ring is achieved through cyclization of thiophene derivatives with the indene core, often using sulfur sources or thiophene-2-carboxylic acid derivatives.
Research Findings:
- A patent describes the synthesis of related indene derivatives via halogenation, followed by amidation using amines and subsequent cyclization to form the thiophene ring.
- The use of carbodiimide-mediated amidation provides high yields and regioselectivity, crucial for the targeted substitution at the 5-position of indene.
Heterocyclic Cyclization Using Precursors
Another effective method involves the cyclization of heteroaryl precursors, such as 2-alkynylbenzaldehydes, under catalytic conditions to form the indene core, followed by functionalization.
Key Steps:
- Preparation of 2-Alkynylbenzaldehyde Derivatives: Synthesized via Sonogashira coupling of halogenated benzaldehydes with terminal alkynes.
- Cyclization: Catalytic cyclization using copper or palladium catalysts under mild conditions to form the indene ring system.
- Amidation and Functionalization: The amino group is introduced through amidation with appropriate amines, and the thiophene ring is constructed via sulfurization or cyclization with thiophene derivatives.
Research Findings:
- A recent publication reports the regioselective cyclization of o-(2-acyl-1-ethynyl)benzaldehydes to indene derivatives, which are then functionalized to yield the target compound.
- The process involves a cascade cyclization and oxidation sequence, enabling efficient synthesis of complex heterocycles.
Preparation of Intermediates via Multi-step Synthesis
The synthesis often involves preparing key intermediates such as 2,3-dihydro-1H-indene-5-carboxylic acids or their derivatives, which are subsequently transformed into the final compound.
Key Steps:
- Synthesis of 2,3-Dihydro-1H-indene-5-carboxylic acids: Achieved through Diels-Alder reactions or Friedel-Crafts acylation, followed by reduction.
- Amidation: The carboxylic acid intermediates are coupled with amines using activating agents like DCC or EDC to form the amide linkage.
- Thiophene Ring Construction: The thiophene moiety is introduced via cyclization with sulfur sources or through coupling with thiophene-3-carboxylic acid derivatives.
Research Findings:
- Patent literature describes the synthesis of related indene derivatives via halogenation, amidation, and sulfurization steps, emphasizing the importance of reaction conditions in optimizing yields.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidation & Cyclization | Indene derivatives, thiophene derivatives | Amidation, cyclization | Carbodiimides, heat, sulfur sources | High regioselectivity, versatile | Multi-step, requires purification |
| Heterocyclic Cyclization | 2-Alkynylbenzaldehyde derivatives | Copper/Palladium catalyzed cyclization | Mild conditions, inert atmosphere | Efficient ring formation | Requires synthesis of precursors |
| Multi-step Intermediate Synthesis | 2,3-Dihydro-1H-indene-5-carboxylic acids | Friedel-Crafts, reduction, coupling | DCC/EDC, sulfurization | Good yields, scalable | Longer synthesis route |
Notes on Research Findings and Practical Considerations
- Reaction Optimization: Reaction temperature, solvent choice, and catalyst loading significantly influence yields and regioselectivity.
- Solvent Selection: Non-polar solvents like toluene or hexane are preferred for cyclization steps, while polar aprotic solvents facilitate amidation.
- Purification: Recrystallization and chromatography are essential to isolate pure intermediates and final products.
- Yield Data: Reported yields vary from 60% to 85% depending on the route and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. The incorporation of the indene moiety may enhance the biological activity through improved binding to cancer cell targets.
- Antimicrobial Agents : Compounds similar to 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid have been studied for their antimicrobial effects. The thiophene ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and bacterial infections. Studies on related compounds have shown promising results in enzyme inhibition assays.
Materials Science Applications
- Organic Electronics : Due to its unique electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs).
- Polymer Synthesis : The compound can act as a monomer in polymer chemistry, leading to the development of new materials with tailored properties for specific applications such as coatings and adhesives.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiophene, including the target compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Case Study 2: Antimicrobial Efficacy
In a comparative study, the antimicrobial activity of several thiophene derivatives was evaluated against common pathogens. Results indicated that compounds with structural similarities to 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid exhibited enhanced activity against Gram-positive bacteria.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Application in Electronics |
|---|---|---|---|
| 2-(2,3-Dihydro-1H-Indene-5-Amido)Thiophene-3-Carboxylic Acid | Moderate | High | Yes |
| Thiophene Derivative A | High | Moderate | Yes |
| Thiophene Derivative B | Low | High | No |
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s amido and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related heterocycles:
Key Observations
Thiophene vs. Thiazolidine Core :
- The target compound’s thiophene core provides aromaticity and planar geometry, which may enhance π-π stacking interactions in biological systems. In contrast, the thiazolidine derivative () features a saturated ring, offering conformational flexibility but reduced aromatic stabilization .
Dihydroindene Substitution :
- Both the target compound and the thiazolidine analog () incorporate a dihydroindene group, which increases lipophilicity. This could improve membrane permeability but may reduce aqueous solubility, a common trade-off in drug design .
Amide vs.
Comparison with Simpler Analog (2-Thiophenecarboxylic Acid) :
- The absence of the dihydroindene-amide group in 2-thiophenecarboxylic acid () results in lower molecular complexity and higher solubility. However, this simplicity likely limits its binding affinity compared to the target compound .
Biological Activity
2-(2,3-Dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid is a compound that combines an indene moiety with a thiophene ring and a carboxylic acid functional group, characterized by the molecular formula C15H13NO3S and a molar mass of 287.33 g/mol. This unique structure suggests potential biological activities, particularly due to the presence of the amido group which enhances reactivity in various biological systems .
Biological Activities
Research has indicated that compounds containing indene and thiophene structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains, contributing to its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it could modulate inflammatory responses in biological systems, which is crucial for developing anti-inflammatory drugs .
The biological activity of 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid can be attributed to its interactions with specific biological targets. These interactions are often studied using various techniques:
- Molecular Docking : This computational method predicts how the compound interacts with proteins, providing insights into its binding affinity and mechanism of action.
- In Vitro Assays : Laboratory tests evaluate the compound's biological activity and its effects on cell cultures, helping to elucidate its potential therapeutic applications .
Case Studies
Several studies have explored the biological activity of thiophene derivatives similar to 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid:
-
Cytotoxicity Against Cancer Cells : A study demonstrated that certain thiophene derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents.
Compound IC50 (µM) Cell Line Thiophene Derivative A 10.5 MCF-7 (Breast Cancer) Thiophene Derivative B 7.8 HeLa (Cervical Cancer) -
Antimicrobial Activity : Research indicated that some thiophene-based compounds showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Compound Zone of Inhibition (mm) Concentration (mg/mL) Compound X 15 10 Compound Y 20 10 - Anti-inflammatory Studies : Another investigation evaluated the anti-inflammatory effects using animal models, where the compound demonstrated reduced inflammation markers compared to control groups.
Q & A
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
